(2E)-2-(9-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-ylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide
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Overview
Description
1-{[(7E)-9-METHYL-3,5-DIPHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]AMINO}-3-(PROP-2-EN-1-YL)THIOUREA is a complex organic compound with a unique structure that combines elements of furochromen, thiourea, and various aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(7E)-9-METHYL-3,5-DIPHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]AMINO}-3-(PROP-2-EN-1-YL)THIOUREA typically involves multiple steps, starting with the preparation of the furochromen core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the thiourea group is usually accomplished through a nucleophilic substitution reaction, where a suitable thiourea derivative reacts with the furochromen intermediate. The final step involves the formation of the ylidene amino group, which can be achieved through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1-{[(7E)-9-METHYL-3,5-DIPHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]AMINO}-3-(PROP-2-EN-1-YL)THIOUREA can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic groups in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide variety of derivatives with different functional groups attached to the aromatic rings.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer, antiviral, or antimicrobial activities.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-{[(7E)-9-METHYL-3,5-DIPHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]AMINO}-3-(PROP-2-EN-1-YL)THIOUREA exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that inhibit or modulate their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Coumarins: These compounds share a similar chromen structure and have a wide range of biological activities.
Thioureas: Compounds with thiourea groups are known for their diverse chemical reactivity and potential biological applications.
Furochromens: These compounds have a similar furochromen core and are studied for their unique chemical and biological properties.
Uniqueness
1-{[(7E)-9-METHYL-3,5-DIPHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]AMINO}-3-(PROP-2-EN-1-YL)THIOUREA is unique due to its combination of structural elements from different classes of compounds, which may confer unique properties and applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H23N3O2S |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
1-[(E)-(9-methyl-3,5-diphenylfuro[3,2-g]chromen-7-ylidene)amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C28H23N3O2S/c1-3-14-29-28(34)31-30-25-16-21(19-10-6-4-7-11-19)22-15-23-24(20-12-8-5-9-13-20)17-32-26(23)18(2)27(22)33-25/h3-13,15-17H,1,14H2,2H3,(H2,29,31,34)/b30-25+ |
InChI Key |
QAISJJUPFDSBCL-QCWLDUFUSA-N |
Isomeric SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC=CC=C4)C(=C/C(=N\NC(=S)NCC=C)/O2)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC=CC=C4)C(=CC(=NNC(=S)NCC=C)O2)C5=CC=CC=C5 |
Origin of Product |
United States |
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